molecular formula C14H15FN2O B1319343 N-[3-(4-Amino-2-fluorophenoxy)phenyl]-N,N-dimethylamine CAS No. 937598-09-9

N-[3-(4-Amino-2-fluorophenoxy)phenyl]-N,N-dimethylamine

Cat. No.: B1319343
CAS No.: 937598-09-9
M. Wt: 246.28 g/mol
InChI Key: ICGQKXGUHILDOY-UHFFFAOYSA-N
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Description

N-[3-(4-Amino-2-fluorophenoxy)phenyl]-N,N-dimethylamine is a chemical compound for research and development purposes. This specialty chemical features a fluorinated aromatic ether structure and is part of a class of compounds known to be explored in various scientific fields. Compounds with similar structural motifs, such as aniline derivatives and dimethylamine groups, are frequently utilized in medicinal chemistry as synthetic intermediates or building blocks for more complex molecules . The presence of the fluorine atom can influence the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold for investigation. Researchers may employ this compound in the development of novel substances for pharmaceutical applications, material science, or as a standard in analytical testing. This product is intended for use by qualified laboratory professionals only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. For specific data, including purity and handling instructions, please consult the Certificate of Analysis.

Properties

IUPAC Name

4-[3-(dimethylamino)phenoxy]-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O/c1-17(2)11-4-3-5-12(9-11)18-14-7-6-10(16)8-13(14)15/h3-9H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGQKXGUHILDOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC=C1)OC2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

Starting Materials and Key Intermediates

  • Substituted Phenols and Halogenated Phenyls: The synthesis typically begins with 4-amino-2-fluorophenol or its derivatives and a halogenated phenyl compound (e.g., 3-bromophenyl or 3-chlorophenyl derivatives) as coupling partners.
  • Dimethylamine Source: Dimethylamine is introduced either via reductive amination or Buchwald-Hartwig amination to install the N,N-dimethylamino group on the phenyl ring.

Synthetic Routes

Nucleophilic Aromatic Substitution (SNAr)
  • The fluorophenoxy group is introduced by nucleophilic aromatic substitution of a halogenated phenyl intermediate with 4-amino-2-fluorophenol.
  • Typical conditions involve polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), with bases like potassium carbonate or potassium tert-butoxide to deprotonate the phenol and facilitate substitution.
  • Reaction temperatures range from ambient to reflux depending on the reactivity of the halogenated substrate.
Buchwald-Hartwig Coupling for Amination
  • The N,N-dimethylamino group is installed via palladium-catalyzed Buchwald-Hartwig amination using dimethylamine or its equivalents.
  • Catalysts such as Pd(OAc)2 with phosphine ligands (e.g., BINAP) are employed.
  • Reaction optimization includes solvent choice (e.g., toluene, dioxane), base (e.g., sodium tert-butoxide), and temperature control (80–120 °C).
Reductive Alkylation
  • Alternatively, reductive alkylation of an aniline intermediate with formaldehyde and dimethylamine under reducing conditions (e.g., sodium cyanoborohydride) can be used to introduce the dimethylamino substituent.

Purification and Characterization

  • Purification is achieved by column chromatography or recrystallization to remove side products and unreacted starting materials.
  • Analytical techniques such as NMR (¹H, ¹³C, ¹⁹F), high-resolution mass spectrometry (HRMS), and high-performance liquid chromatography (HPLC) are used to confirm structure and purity.

Detailed Research Findings and Data

Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature (°C) Yield (%) Notes
SNAr substitution 4-amino-2-fluorophenol, halogenated phenyl DMF, K2CO3 80–120 70–85 Base critical for phenol activation
Buchwald-Hartwig amination Pd catalyst, dimethylamine, base Toluene 90–110 65–80 Ligand choice affects selectivity
Reductive alkylation Aniline intermediate, formaldehyde, NaBH3CN Methanol Room temp 60–75 Mild conditions, fewer side reactions
Purification Column chromatography or recrystallization Various Ambient Essential for removing impurities

Optimization Insights

  • Solvent polarity and base strength significantly influence the SNAr step efficiency.
  • Pd catalyst loading and ligand selection are crucial for high Buchwald-Hartwig coupling yields.
  • Temperature control minimizes side reactions such as over-alkylation or decomposition.
  • Intermediate purification improves overall yield and final product purity.

Summary of Preparation Methodology

Preparation Step Description
1. Formation of fluorophenoxy intermediate Nucleophilic aromatic substitution of halogenated phenyl with 4-amino-2-fluorophenol under basic conditions.
2. Introduction of dimethylamino group Palladium-catalyzed Buchwald-Hartwig amination or reductive alkylation to install N,N-dimethylamine.
3. Purification and characterization Chromatographic purification followed by NMR, HRMS, and HPLC analysis to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-Amino-2-fluorophenoxy)phenyl]-N,N-dimethylamine undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents like chlorine (Cl2) for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and halogen-substituted compounds

Scientific Research Applications

N-[3-(4-Amino-2-fluorophenoxy)phenyl]-N,N-dimethylamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of N-[3-(4-Amino-2-fluorophenoxy)phenyl]-N,N-dimethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aromatic Ring

  • Fluorine vs. Methyl Substitution: N-[3-(4-Amino-2-fluorophenoxy)phenyl]-N,N-dimethylamine vs. Methyl substitution may increase lipophilicity, affecting membrane permeability .
  • Linker Modifications: N-[2-(4-Amino-2-fluorophenoxy)ethyl]-N,N-dimethylamine : An ethyl linker reduces steric hindrance compared to the phenyl linker in the target compound, possibly enhancing conformational flexibility for receptor binding.

Physicochemical Properties

  • Lipophilicity and Permeability: Macrocyclic peptides with dimethylamine side chains display logP values within 0.2 units of 3-Pye2 scaffolds, suggesting moderate lipophilicity suitable for oral bioavailability . N,N-Dimethylamine derivatives generally exhibit higher solubility in polar solvents compared to non-polar analogs, critical for formulation stability .

Table 1: Key Properties of Selected Dimethylamine Derivatives

Compound Name Substituents/Linker Biological Activity Key Finding Reference
This compound 4-Amino-2-fluorophenoxy, phenyl linker Hypothesized CNS/antimicrobial Structural analog data inferred
trans-[PtCl₂(N,N-dimethylamine)(isopropylamine)] Platinum complex Cytotoxic (IC₅₀ = 3.7 µM) DNA binding affected by GSH levels
Sibutramine Chlorophenyl, cyclobutyl Appetite suppression β-Phenylethylamine analog
[3-(N,N,N-Dimethylbutylamine)propyl]hexadecanamide QAC with C16 chain Antimicrobial Disrupts microbial membranes

Table 2: Substituent Effects on Physicochemical Properties

Substituent Effect on Lipophilicity Solubility Impact Metabolic Stability
Fluorine Slight increase Moderate in polar solvents High
Methyl Significant increase Low in polar solvents Moderate
Trifluoromethyl High increase Very low Very high

Biological Activity

N-[3-(4-Amino-2-fluorophenoxy)phenyl]-N,N-dimethylamine is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biochemical properties. This article explores the biological activity of this compound, detailing its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H15FN2O, with a molecular weight of 246.28 g/mol. The compound features a phenoxy group substituted with an amino and a fluorine atom, contributing to its unique biological properties.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The compound has been investigated for its potential to inhibit certain enzymes and modulate receptor activity, which may lead to various therapeutic effects:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes involved in metabolic pathways, potentially altering drug metabolism and efficacy.
  • Receptor Binding : The compound has shown affinity for specific receptors, which could influence neurotransmitter systems and cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Studies have explored the compound's potential in cancer therapy, particularly its ability to induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Neuroprotective Effects : Research suggests that it could have neuroprotective effects, potentially benefiting conditions like Parkinson's disease through modulation of dopamine levels.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenoxy group significantly affect the compound's potency and selectivity for biological targets. For instance:

SubstituentBiological ActivityIC50 (µM)
4-FluoroHigh0.4134
4-AminoModerate1.012
No SubstituentLow4.662

These data indicate that the presence of specific functional groups enhances the compound's binding affinity and biological activity against various targets.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antiplasmodial Activity : A study demonstrated that derivatives of this compound exhibited significant antiplasmodial activity against Plasmodium falciparum with IC50 values ranging from 0.4134 µM to 1.146 µM depending on the substitution pattern .
  • Cytotoxicity Assessment : In vitro cytotoxicity studies revealed varying degrees of toxicity against different cancer cell lines, indicating that structural modifications can enhance selectivity towards cancer cells while minimizing effects on normal cells .
  • Neurotransmitter Modulation : Research into the neuroprotective effects showed that the compound could increase dopamine levels in neuronal cultures, suggesting potential applications in neurodegenerative diseases .

Q & A

Q. What are the recommended synthetic routes for N-[3-(4-Amino-2-fluorophenoxy)phenyl]-N,N-dimethylamine, and what starting materials are critical?

Methodological Answer: Synthesis typically involves multi-step reactions starting with substituted phenols or aromatic amines. For example, analogous compounds are synthesized via nucleophilic aromatic substitution, where a fluorophenol derivative reacts with a halogenated phenyl intermediate. Key steps include:

  • Step 1: Activation of the phenolic hydroxyl group (e.g., using a sulfonyl chloride) to form a leaving group.
  • Step 2: Coupling with a dimethylamine-containing phenyl group under basic conditions.
  • Step 3: Reduction of nitro groups (if present) to amines using catalytic hydrogenation or other reducing agents .
    Critical starting materials include 4-amino-2-fluorophenol and 3-bromo-N,N-dimethylaniline. Solvent choice (e.g., THF or DMF) and temperature control are vital to avoid side reactions.

Q. How can researchers confirm the molecular structure of this compound, and what spectroscopic techniques are most effective?

Methodological Answer: Structural confirmation requires a combination of:

  • NMR Spectroscopy:
    • ¹H NMR to identify aromatic protons (δ 6.5–7.5 ppm), amine protons (δ ~5 ppm, if free), and dimethylamine signals (δ ~2.8 ppm for N–CH₃).
    • ¹³C NMR to resolve carbons adjacent to fluorine (showing splitting due to J-coupling).
  • Mass Spectrometry (HRMS): High-resolution MS confirms the molecular formula (e.g., [M+H]⁺ peak).
  • FT-IR: Peaks at ~1250 cm⁻¹ (C–F stretch) and ~3350 cm⁻¹ (N–H stretch of primary amine) validate functional groups .

Q. What are the solubility and stability considerations for this compound under experimental conditions?

Methodological Answer:

  • Solubility: The compound is polar due to the amine and ether groups, making it soluble in polar aprotic solvents (e.g., DMSO, DMF) but less so in water. Solubility tests should precede reaction design.
  • Stability:
    • Light-sensitive due to the aromatic amine; store in amber vials under inert gas.
    • Avoid strong acids/bases to prevent hydrolysis of the dimethylamine or phenoxy groups.
    • Stability in solution can be monitored via HPLC over 24–48 hours .

Q. What role does the fluorine substituent play in modulating the compound’s reactivity?

Methodological Answer: The 2-fluoro group on the phenyl ring:

  • Electronic Effects: Fluorine’s electronegativity withdraws electron density, activating the para position for electrophilic substitution.
  • Steric Effects: Small size minimizes steric hindrance, facilitating coupling reactions.
  • Hydrogen Bonding: Fluorine can participate in weak H-bonding, influencing crystallinity and solubility .

Q. How can researchers optimize reaction yields when introducing the dimethylamine group?

Methodological Answer:

  • Reagent Choice: Use dimethylamine gas or its hydrochloride salt in the presence of a base (e.g., K₂CO₃) to drive the substitution reaction.
  • Catalysis: Transition metals (e.g., CuI) can accelerate aryl halide amination.
  • Temperature: Moderate heating (60–80°C) balances reactivity and decomposition risks.
  • Workup: Extract unreacted dimethylamine using acidic washes (pH < 3) .

Advanced Research Questions

Q. How do charge transfer dynamics in this compound influence its electronic properties, and what experimental methods probe this behavior?

Methodological Answer: The dimethylamine group acts as an electron donor, while the fluorophenoxy moiety can act as an acceptor. Charge transfer (CT) dynamics are studied via:

  • Femtosecond Transient Absorption Spectroscopy: To track ultrafast CT processes (e.g., 80 fs time constant observed in analogous dimethylamine systems) .
  • Cyclic Voltammetry: Measures oxidation potentials of the amine group and reduction potentials of the fluorophenyl ring.
  • DFT Calculations: Predict frontier molecular orbitals (HOMO/LUMO) and CT pathways .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved experimentally?

Methodological Answer: Discrepancies in yields (e.g., 40–75% in similar compounds) arise from:

  • Purity of Starting Materials: Trace moisture or oxygen can deactivate catalysts.
  • Reaction Scale: Smaller scales (<1 mmol) often report higher yields due to better mixing.
  • Resolution Strategy:
    • Use Schlenk techniques for air-sensitive steps.
    • Optimize stoichiometry via Design of Experiments (DoE) to identify critical variables (e.g., reagent ratio, solvent volume) .

Q. How does the compound’s antiaromatic character influence its application in materials science?

Methodological Answer: The dimethylamine group can donate electrons to antiaromatic cores (e.g., pentalene derivatives), modulating conjugation and charge transport. Key studies involve:

  • X-ray Crystallography: To assess planarity and π-orbital overlap.
  • UV-Vis-NIR Spectroscopy: To detect low-energy CT transitions.
  • Mobility Measurements: Thin-film transistors test hole/electron mobility .

Q. What are the challenges in detecting degradation products during long-term stability studies?

Methodological Answer: Degradation (e.g., hydrolysis, oxidation) produces low-abundance byproducts. Detection requires:

  • LC-MS/MS: High sensitivity for trace analytes.
  • Isotopic Labeling: Use ¹⁵N or deuterated analogs to track specific bond cleavage.
  • Accelerated Stability Testing: Expose the compound to elevated temperatures/humidity and monitor via NMR or HPLC .

Q. How can researchers design experiments to study intermolecular N-methyl transfer in derivatives of this compound?

Methodological Answer: N-methyl transfer is critical in annulation reactions (e.g., forming polyheterocycles). Experimental approaches include:

  • Isotope Tracing: Use ¹³C-labeled dimethylamine to track methyl group migration via NMR.
  • Kinetic Studies: Vary temperature/pressure to derive activation parameters.
  • Computational Modeling: Identify transition states and energy barriers using DFT .

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